

Application Notes and Protocols: (R)-Norfluoxetine-d5 in Environmental Toxicology Studies

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Compound of Interest

Compound Name: (R)-Norfluoxetine-d5

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These application notes provide a comprehensive overview of the use of **(R)-Norfluoxetine-d5**, a deuterated internal standard, in environmental toxicology studies. This document includes detailed protocols for the enantioselective analysis of norfluoxetine in environmental matrices, quantitative data from recent studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine, are frequently detected in aquatic environments due to incomplete removal during wastewater treatment.[1][2][3] Norfluoxetine is also a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different toxicological profiles.[4] The (S)-enantiomer of norfluoxetine is a more potent inhibitor of serotonin uptake than the (R)-enantiomer.[4] Therefore, enantioselective analysis is crucial for accurate environmental risk assessment.

(R)-Norfluoxetine-d5 is the deuterium-labeled form of the (R)-enantiomer of norfluoxetine. Due to its chemical similarity to the non-labeled analyte and its distinct mass, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][5] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response,

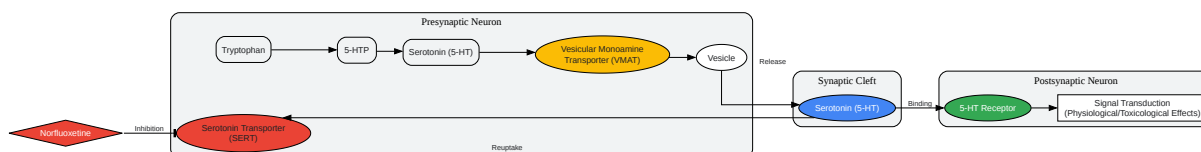
leading to more accurate and precise quantification of (R)-norfluoxetine in complex environmental samples like wastewater.[1][6]

Application: Quantification of (R)-Norfluoxetine in Wastewater

(R)-Norfluoxetine-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the enantioselective quantification of norfluoxetine in environmental samples.[1][6][7] This is critical for understanding the environmental fate and potential toxicological effects of the individual enantiomers.

Signaling Pathway of Norfluoxetine

Norfluoxetine, like fluoxetine, exerts its primary pharmacological and toxicological effect by inhibiting the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This disruption of serotonergic signaling can have adverse effects on non-target aquatic organisms.



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Mechanism of Norfluoxetine Action.

Quantitative Data

The following tables summarize quantitative data on the concentration of norfluoxetine enantiomers found in wastewater samples from published environmental toxicology studies. The use of deuterated internal standards like **(R)-Norfluoxetine-d5** is essential for the accuracy of these measurements.

Table 1: Enantiomeric Concentrations of Norfluoxetine in Wastewater^[1]

Analyte	Matrix	Concentration Range (pM)	Concentration Range (ng/L)
(R)-Norfluoxetine	Raw Wastewater	12 - 52	3.5 - 16
(S)-Norfluoxetine	Raw Wastewater	12 - 52	3.5 - 16
(R)-Norfluoxetine	Treated Wastewater	4 - 48	1.2 - 15
(S)-Norfluoxetine	Treated Wastewater	4 - 48	1.2 - 15

Note: In this particular study, the concentrations of (S)-norfluoxetine were found to be higher than the concentration of (R)-norfluoxetine in both raw and treated wastewater samples.^[1]

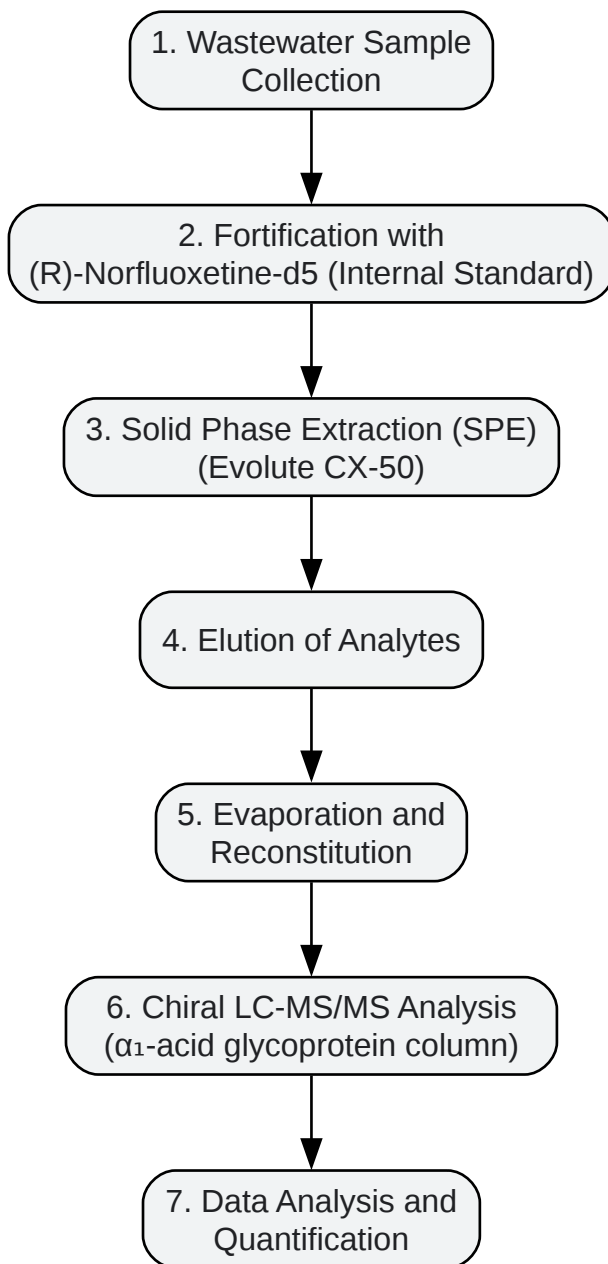
Table 2: Method Detection and Quantification Limits for Norfluoxetine Enantiomers^[6]

Analyte	Matrix	Method Detection Limit (MDL) (pM)	Method Quantification Limit (MQL) (pM)	MQL (ng/L)
Norfluoxetine Enantiomers	Raw Wastewater	-	12 - 14	3.6 - 4.3
Norfluoxetine Enantiomers	Treated Wastewater	-	3 - 4	0.9 - 1.2

Experimental Protocols

This section provides a detailed protocol for the enantioselective analysis of norfluoxetine in wastewater, adapted from established methods that utilize deuterated internal standards.^{[1][6]}

Experimental Workflow



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Wastewater Analysis Workflow.

Materials and Reagents

- (R)-Norfluoxetine-d5 (Internal Standard)
- (R)-Norfluoxetine and (S)-Norfluoxetine analytical standards

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Formic acid
- Ultrapure water
- Evolute CX-50 Solid Phase Extraction (SPE) cartridges
- Wastewater samples

Sample Preparation and Solid Phase Extraction (SPE)

- **Sample Collection:** Collect wastewater samples in clean amber glass bottles and store at 4°C until extraction.
- **Fortification:** To a 100 mL aliquot of wastewater, add a known concentration of **(R)-Norfluoxetine-d5** solution in methanol to serve as the internal standard.
- **SPE Cartridge Conditioning:** Condition an Evolute CX-50 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- **Sample Loading:** Load the fortified wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- **Washing:** Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol to remove interferences.
- **Elution:** Elute the analytes from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Chiral Column: An α_1 -acid glycoprotein (AGP) column is effective for the enantioseparation of norfluoxetine.[6]
- Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate adjusted to a specific pH (e.g., pH 4.4).[6]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor the specific precursor-to-product ion transitions for (R)-Norfluoxetine, (S)-Norfluoxetine, and **(R)-Norfluoxetine-d5** in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example LC-MS/MS Parameters

Parameter	Value
Liquid Chromatography	
Column	Chiral AGP, 100 mm x 4.0 mm, 5 μ m
Mobile Phase A	10 mM Ammonium Acetate in Water (pH 4.4)
Mobile Phase B	Acetonitrile
Gradient	Isocratic or gradient elution optimized for separation
Flow Rate	0.5 mL/min
Injection Volume	10 μ L
Mass Spectrometry	
Ionization Mode	ESI Positive
MRM Transitions	To be optimized for specific instrument
(R/S)-Norfluoxetine	e.g., m/z 296 -> 134
(R)-Norfluoxetine-d5	e.g., m/z 301 -> 134

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of (R)- and (S)-norfluoxetine and a constant concentration of the internal standard, **(R)-Norfluoxetine-d5**.
- Quantification: Calculate the concentration of each norfluoxetine enantiomer in the environmental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The use of **(R)-Norfluoxetine-d5** as an internal standard is indispensable for the accurate and precise enantioselective quantification of norfluoxetine in environmental toxicology studies. The detailed protocols and data presented here provide a valuable resource for researchers

investigating the environmental fate and effects of this important pharmaceutical metabolite. The ability to distinguish between the (R) and (S) enantiomers is critical for a comprehensive understanding of the environmental risks posed by fluoxetine and its transformation products.

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